



# In-Depth Technical Guide: MYC Degrader 1 (A80.2HCI)

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Compound of Interest				
Compound Name:	MYC degrader 1			
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#### Introduction

MYC, a potent proto-oncogene, is frequently dysregulated in a vast array of human cancers, contributing to uncontrolled cell proliferation and therapeutic resistance. Direct inhibition of MYC has remained a formidable challenge in drug development. **MYC Degrader 1**, also known as A80.2HCl, has emerged as a promising therapeutic agent. It functions as a molecular glue, inducing the degradation of MYC protein. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical efficacy of A80.2HCl, with a focus on its ability to overcome resistance to CDK4/6 inhibitors.

# **Chemical Structure and Properties**

**MYC Degrader 1** (A80.2HCl) is an orally bioavailable small molecule. Its chemical structure is characterized by a complex heterocyclic scaffold. The ".2HCl" designation indicates that the compound is formulated as a dihydrochloride salt.

IUPAC Name: 3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)-2-pyridinyl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula: C32H31ClF3N5O3



Property	Value
Molecular Weight	626.1 g/mol
CAS Number	2946670-96-6

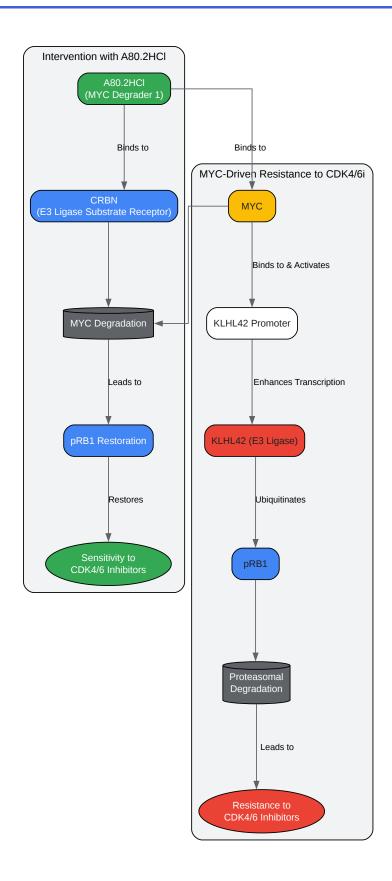
# Mechanism of Action: A Molecular Glue for MYC Degradation

A80.2HCl acts as a molecular glue to induce the proteasomal degradation of the MYC oncoprotein.[1] This mechanism is pivotal in its anti-tumor activity and its ability to resensitize cancer cells to other therapies.

The degrader facilitates an interaction between MYC and Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This induced proximity leads to the ubiquitination of MYC, marking it for degradation by the proteasome. This targeted degradation of MYC restores the function of the tumor suppressor protein pRB1.[3][4]

High levels of MYC have been shown to drive resistance to CDK4/6 inhibitors by promoting the degradation of pRB1.[1] MYC achieves this by transcriptionally upregulating the E3 ubiquitin ligase KLHL42, which in turn targets pRB1 for proteasomal degradation.[1] By degrading MYC, A80.2HCl disrupts this resistance mechanism, leading to the restoration of pRB1 levels and renewed sensitivity to CDK4/6 inhibitors.[1]





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Caption: Signaling pathway of MYC-driven resistance and A80.2HCl intervention.



# Quantitative Data In Vitro Efficacy

A80.2HCl demonstrates potent MYC degradation and synergistic activity with CDK4/6 inhibitors in various cancer cell lines.

Cell Line	A80.2HCI Treatment	Effect on Palbociclib IC₅o	Reference
T24	10 nM for 24h	Reduction from 8.37 $\mu M$ to 3.11 $\mu M$	[3][4]
UMUC14	10 nM for 24h	Reduction from 97.39 μM to 10.23 μM	[3][4]

A80.2HCl induces MYC degradation at nanomolar concentrations across a panel of cancer cell lines, including T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14, following a 24-hour treatment.[3][4]

**Binding Affinities** 

Binding Partners	Affinity (Kd)	Method	Reference
A80.2HCl and MYC	145 nM	Isothermal Titration Calorimetry (ITC)	[2]
A80.2HCl and CRBN	Confirmed	Homogeneous Time- Resolved Fluorescence (HTRF)	[2]

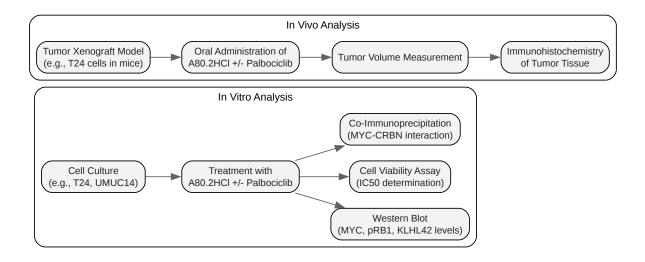
### In Vivo Efficacy

In xenograft models using T24 and UMUC14 cancer cells, A80.2HCl administered orally at 6 mg/kg once daily for seven days resulted in significant tumor growth inhibition.[4] When combined with the CDK4/6 inhibitor Palbociclib, A80.2HCl (6 mg/kg, intragastrically, once daily for 30 days) enhanced the tumor growth inhibitory effect in T24 xenograft mouse models.[4]

# **Experimental Protocols**



Detailed methodologies for key experiments are crucial for the replication and extension of these findings.



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Caption: General experimental workflow for evaluating A80.2HCl.

#### **Cell Culture and Treatment**

- Cell Lines: T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14 cell lines are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
- Treatment: For degradation studies, cells are treated with A80.2HCl at concentrations ranging from 0 to 1000 nM for 24 hours. For synergy studies, cells are co-treated with A80.2HCl (e.g., 10 nM) and a CDK4/6 inhibitor (e.g., Palbociclib) for the desired duration.

#### **Western Blot Analysis**

 Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.



- Protein Quantification: Protein concentration is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against MYC, pRB1, KLHL42, and a loading control (e.g., GAPDH) overnight at 4°C.
- Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

### **Co-Immunoprecipitation (Co-IP)**

- Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
- Immunoprecipitation: Cell lysates are pre-cleared and then incubated with an antibody against the protein of interest (e.g., CRBN) overnight at 4°C.
- Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.
- Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.
- Western Blot Analysis: Eluted proteins are analyzed by Western blotting to detect interacting partners (e.g., MYC).

### **Cell Viability Assay**

- Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
- Drug Treatment: Cells are treated with serial dilutions of the single agents or their combinations.
- Incubation: Plates are incubated for 48-72 hours.



- Viability Measurement: Cell viability is assessed using assays such as MTS or MTT, and absorbance is measured with a microplate reader.
- IC<sub>50</sub> Calculation: The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated from the doseresponse curves.

#### In Vivo Xenograft Studies

- Animal Model: Immunocompromised mice (e.g., NSG mice) are used.
- Tumor Implantation: Human cancer cells (e.g., T24) are subcutaneously injected into the flanks of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups.
- Drug Administration: A80.2HCl is administered orally (p.o.) or via intragastric gavage (i.g.) at the specified dose and schedule.
- Monitoring: Tumor volume and mouse body weight are monitored regularly.
- Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry (IHC).

#### Conclusion

**MYC Degrader 1** (A80.2HCl) represents a significant advancement in the quest to therapeutically target MYC. Its mechanism as a molecular glue degrader provides a novel strategy to eliminate this challenging oncoprotein. The preclinical data strongly support its potential to overcome resistance to established therapies like CDK4/6 inhibitors, offering a promising new avenue for the treatment of MYC-driven cancers. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound.

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